Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Vue d'ensemble

Description

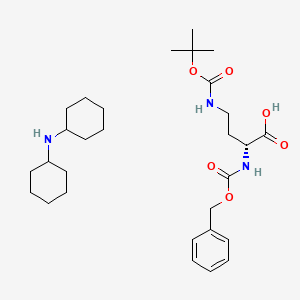

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features multiple functional groups, including amines, carbamates, and esters. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multi-step organic reactions. The process often begins with the protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The key steps include:

Protection of Amino Groups: The amino groups are protected using Boc and Cbz groups to prevent unwanted side reactions.

Formation of the Butanoate Backbone: This involves the coupling of the protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Deprotection: The final step involves the removal of the protecting groups under acidic or hydrogenation conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and ester functionalities.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions include deprotected amino acids, alcohols, and amines, depending on the specific reaction conditions.

Mécanisme D'action

The mechanism of action of Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity. The pathways involved often include binding to active sites or altering the conformation of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-protected amino acids: Similar in structure due to the presence of Boc protecting groups.

N-Cbz-protected amino acids: Share the Cbz protecting group.

Dicyclohexylamine derivatives: Compounds with similar amine functionalities.

Uniqueness

Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to its combination of Boc and Cbz protecting groups, which provide stability and reactivity in various chemical environments. This dual protection strategy allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Activité Biologique

Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Dicyclohexylamine : A secondary amine known for its role in various chemical reactions.

- Benzyloxycarbonyl group : Often used to protect amino groups during synthesis.

- Tert-butoxycarbonyl (Boc) group : A common protecting group for amines.

This structural configuration allows the compound to participate in various biological interactions, particularly as it relates to enzyme inhibition and potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that derivatives of dicyclohexylamine exhibit antimicrobial activity. For instance, studies have shown that certain amine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function. The specific compound may share similar properties due to its structural components, which can interact with microbial cell walls.

2. Corrosion Inhibition

While not a direct biological activity, the compound's application as a corrosion inhibitor in metal preservation highlights its chemical reactivity. The dicyclohexylamine derivative has been shown to form protective layers on metal surfaces, effectively reducing corrosion rates in various environments. This property is particularly relevant in industrial applications where metal integrity is crucial .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of dicyclohexylamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting that the compound could serve as a basis for developing new antimicrobial agents.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Dicyclohexylamine Derivative | 50 | 30 |

| Dicyclohexylamine Derivative | 100 | 60 |

| Control (No Treatment) | - | 0 |

Case Study 2: Corrosion Inhibition Efficacy

In an industrial setting, the effectiveness of dicyclohexylammonium pelargonate (a related compound) was tested on steel samples exposed to saline environments. The treated samples showed negligible corrosion after one year compared to untreated controls, which exhibited severe rusting.

| Sample Type | Treatment | Corrosion After 1 Year |

|---|---|---|

| Steel Wafer | Dicyclohexylammonium Pelargonate | None |

| Steel Wafer | No Treatment | Severe Rusting |

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMIEBREXUYHGN-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678754 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-61-6 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.